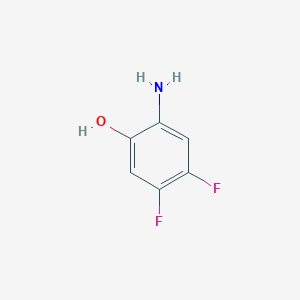

2-Amino-4,5-difluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4,5-difluorophenol often involves complex reactions where functional groups facilitate the incorporation of amino and fluoro substituents into the phenol framework. For instance, 3-(Aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol were synthesized from 2,6-difluorophenol, demonstrating the potential of the difluorophenol moiety as a lipophilic bioisostere of carboxylic acids, indicating the strategies that might be applicable for 2-Amino-4,5-difluorophenol synthesis (Qiu et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-difluorophenol and related compounds can be elucidated through spectroscopic methods and crystallography. For instance, the molecular structures have been determined through X-ray crystallography, revealing intramolecular interactions that stabilize the molecule's geometry. Computational methods, such as density functional theory (DFT), further complement these findings by optimizing geometric parameters and predicting electronic structures (Mabkhot et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Amino-4,5-difluorophenol serves as a precursor in various chemical syntheses and reactions. For instance, it plays a role in the facile and efficient synthesis of 2-amino-4,5-dihydrothiophenes through a formal (3+2)-cycloaddition of donor–acceptor cyclopropanes and ammonium thiocyanate, demonstrating broad tolerance for functional groups during the process (Jacob et al., 2021). Additionally, it has been utilized in the synthesis of novel chemical reagents like 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, showcasing the versatility of fluorophenols in chemical syntheses and the exploration of reaction mechanisms (Wan Ming-hui, 2014).

Molecular Dynamics and Fluorination Studies

In the realm of molecular dynamics and fluorination, 2-Amino-4,5-difluorophenol derivatives have been investigated for their inhibition performances against the corrosion of iron, employing density functional theory calculations and molecular dynamics simulations. These studies highlight the potential of such compounds in corrosion inhibition applications (Kaya et al., 2016). Furthermore, direct fluorination techniques involving 4,6-disubstituted 2-aminopyrimidines with Selectfluor have been developed, demonstrating the critical role of Ag(I) in achieving chemoselective fluorination processes (Wang et al., 2017).

Photophysical and Electronic Properties

Research on photophysical characterization of new 3-amino and 3-acetamido BODIPY dyes with solvent-sensitive properties, which includes derivatives of difluorophenol, underscores the impact of fluorine atoms on the electronic and photophysical properties of fluorescent dyes. These properties are crucial for applications in fluorescence probes and the study of acidity in different environments (Bañuelos et al., 2008).

Applications in Organic Electronics

In the field of organic electronics, novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and applied as hole-injecting/hole-transporting layers in organic light-emitting devices. These materials demonstrate the influence of fluorinated substituents on improving the performance of electronic devices by modifying their electrical properties (Li et al., 2012).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Relevant Papers The relevant papers for 2-Amino-4,5-difluorophenol are not clearly mentioned in the retrieved sources .

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural similarity to other phenolic compounds, it may interact with biological targets through hydrogen bonding or pi-pi interactions .

Biochemical Pathways

Pharmacokinetics

Its physicochemical properties suggest that it may have high gastrointestinal absorption and could permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is around 1.49, suggesting a balance between hydrophilic and lipophilic properties, which could influence its distribution within the body .

Result of Action

The molecular and cellular effects of 2-Amino-4,5-difluorophenol’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-4,5-difluorophenol. For instance, it is recommended to be stored at 2-8°C in a dark place under an inert atmosphere , suggesting that it may be sensitive to light, heat, and oxidative conditions .

Propiedades

IUPAC Name |

2-amino-4,5-difluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVXWABORGVGEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372207 |

Source

|

| Record name | 2-amino-4,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163734-01-8 |

Source

|

| Record name | 2-amino-4,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)

![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)